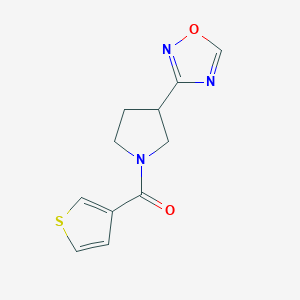

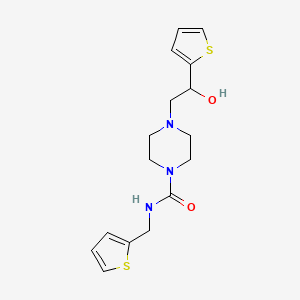

![molecular formula C19H19N3O4S B2728206 N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1448034-57-8](/img/structure/B2728206.png)

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including an imidazo[1,2-a]pyridine ring, a cyclopropyl group, a benzo[b][1,4]dioxine ring, and a sulfonamide group .

Molecular Structure Analysis

The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle, which is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The benzo[b][1,4]dioxine ring is a type of benzodioxin, a class of chemical compounds consisting of a benzene ring fused to a dioxin ring.Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions, but the specific reactions would depend on the other functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Researchers have developed various methods for synthesizing compounds with imidazo[1,2-a]pyridine scaffolds, demonstrating the chemical versatility and potential for targeted modifications. For example, one study presents a one-pot synthesis of N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides, showcasing the efficiency and simplicity of generating these compounds under optimized conditions (Yu et al., 2014). Another investigation describes the creation of N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide as a catalyst for synthesizing N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives, highlighting the role of catalysts in facilitating the synthesis of complex heterocyclic compounds (Ghorbani-Vaghei & Amiri, 2014).

Biological Activity and Applications

Imidazo[1,2-a]pyridines and related sulfonamide derivatives are extensively researched for their biological activities, including antimicrobial, antitumor, and cytoprotective properties. For instance, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial activity, revealing potential applications in developing new antimicrobial agents (Azab, Youssef, & El-Bordany, 2013). Additionally, the cytoprotective properties of certain imidazo[1,2-a]pyridines against ulcerative conditions in preclinical models have been documented, indicating their potential in therapeutic applications (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Catalysis and Chemical Transformations

Compounds with the imidazo[1,2-a]pyridine motif have also found applications in catalysis and chemical transformations. Water-soluble gold(I) and gold(III) complexes with sulfonated N-heterocyclic carbene ligands derived from imidazo[1,2-a]pyridine have been synthesized and shown to be effective catalysts in the cycloisomerization of γ-alkynoic acids, demonstrating the utility of these compounds in facilitating organic transformations (Tomás-Mendivil et al., 2013).

Antitumor Evaluation

The antitumor potential of imidazo[1,2-a]pyridine derivatives has been investigated, with studies evaluating their efficacy in preclinical models of cancer. For example, certain 7-deazapurine and 3-deazapurine derivatives structurally related to sulfonamides have been synthesized and assessed for their antileukemic activity, although results varied depending on structural modifications (Ramasamy et al., 1990).

Wirkmechanismus

Target of Action

Compounds with similar imidazo[1,2-a]pyridine structures have been reported to have a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer and cardiovascular diseases .

Mode of Action

Similar compounds, such as zolpidem, which is an imidazo[1,2-a]pyridin-3-yl-acetic acid derivative, work by blocking γ-aminobutyric acid receptors . This suggests that N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide might interact with its targets in a similar manner.

Biochemical Pathways

Imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . This suggests that N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide might affect similar pathways.

Pharmacokinetics

Imidazole is a five-membered heterocyclic moiety that is highly soluble in water and other polar solvents . This suggests that N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide might have good bioavailability.

Result of Action

Similar compounds have shown potent inhibitory activity against certain targets . This suggests that N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide might have similar effects.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c23-27(24,16-6-7-17-18(11-16)26-10-9-25-17)22(14-4-5-14)13-15-12-20-19-3-1-2-8-21(15)19/h1-3,6-8,11-12,14H,4-5,9-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNIYQNVRBGJRRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CN=C3N2C=CC=C3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

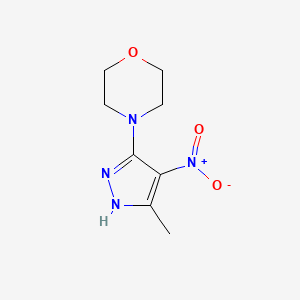

![1,7-dimethyl-3-[(4-methylphenyl)methyl]-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2728126.png)

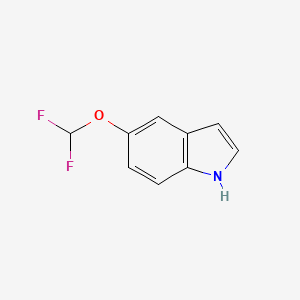

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide](/img/structure/B2728130.png)

![3-(2,2,2-Trifluoroethyl)-1-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2728134.png)

![[4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2728137.png)

![Methyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2728138.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2728139.png)

![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-7-methylisoquinoline](/img/structure/B2728145.png)